Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate
Description
Ethyl 3-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate is a triazenyl-substituted propanoate derivative with a unique structural framework. The compound features a central triazene group (N=N–N) in the E-configuration, flanked by two methyl groups and conjugated to a phenyl ring. This structure confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or enzyme inhibitors.
Properties
CAS No. |
34153-51-0 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 3-[4-(dimethylaminodiazenyl)phenyl]propanoate |
InChI |
InChI=1S/C13H19N3O2/c1-4-18-13(17)10-7-11-5-8-12(9-6-11)14-15-16(2)3/h5-6,8-9H,4,7,10H2,1-3H3 |
InChI Key |
NUNQKQJHEFQKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate typically involves the esterification of 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Carboxylate salts
Scientific Research Applications
Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins . This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The synthesis and characterization of triazene- and amide-functionalized propanoate derivatives have been extensively studied. Below, we compare Ethyl 3-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate with three analogs from recent literature (compounds 13g, 13h, and 13i) .
Structural Differences and Functional Groups
| Compound ID | Key Substituents/Modifications | Yield (%) |
|---|---|---|
| Target Compound | 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl group | N/A |
| 13g | 7-Acetyl-7-azaspiro[3.5]non-1-en-3-one core; 3,5-dichloroisonicotinoylamino group | 67 |
| 13h | 7-Oxaspiro[3.5]non-1-en-3-one core; 3,5-dichloroisonicotinoylamino group | 91 |
| 13i | 7λ⁶-Thia-spiro[3.5]non-1-en-3,7,7-trioxo core; 3,5-dichloroisonicotinoylamino group | 23 |
Key Observations :
- The target compound lacks the spirocyclic cores and dichloroisonicotinoylamino groups present in 13g–13i, instead prioritizing a simpler triazene-aryl system.
- 13h achieved the highest yield (91%), likely due to the oxygen-containing spiro ring (7-oxa), which may enhance synthetic stability compared to sulfur-containing analogs like 13i (23% yield) .
Physicochemical and Spectroscopic Properties
- NMR Data: The target compound’s triazene group would exhibit characteristic deshielded proton signals (δH ~8–9 ppm) due to conjugation with the aromatic ring. In contrast, 13g–13i show distinct shifts for spirocyclic protons (δH 2.5–4.5 ppm) and dichloroisonicotinoylamino NH groups (δH ~10 ppm) .
- Mass Spectrometry :
Research Findings and Implications
- Synthetic Efficiency : The target compound’s simpler structure may allow for higher yields and fewer purification steps than 13g–13i , which require multi-step spirocyclization .
- Thermodynamic Stability : Triazenes are prone to hydrolysis under acidic conditions, whereas 13g–13i ’s spirocyclic cores (especially 13h ) demonstrate superior stability in physiological buffers.
- Drug-Likeness: The dichloroisonicotinoylamino group in 13g–13i improves lipophilicity (clogP ~3.5) compared to the target compound (clogP ~2.1), suggesting better membrane permeability for the former.
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